3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid
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Overview
Description
3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine core: This is achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the acridine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final coupling: The final step involves the coupling of the brominated acridine derivative with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound
Properties
Molecular Formula |
C33H35BrClNO5 |
---|---|
Molecular Weight |
641g/mol |
IUPAC Name |
3-[9-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]propanoic acid |
InChI |
InChI=1S/C33H35BrClNO5/c1-32(2)14-23-30(25(37)16-32)29(31-24(36(23)12-11-28(39)40)15-33(3,4)17-26(31)38)20-7-10-27(22(34)13-20)41-18-19-5-8-21(35)9-6-19/h5-10,13,29H,11-12,14-18H2,1-4H3,(H,39,40) |
InChI Key |
LDEXSAJYKKIZII-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Br)C(=O)C1)C |
Origin of Product |
United States |
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